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  • Product: N-benzyl-2,2-difluoro-N-methylethanamine
  • CAS: 747379-26-6

Core Science & Biosynthesis

Foundational

Theoretical Calculations for N-Benzyl-2,2-difluoro-N-methylethanamine: A Computational Guide to Profiling Fluorinated Bioisosteres

Executive Summary The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Specifically, the 2,2-difluoroethyl group is frequently employed as a bioisostere for amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Specifically, the 2,2-difluoroethyl group is frequently employed as a bioisostere for amides or as a basicity-modulating motif for tertiary amines[1]. This whitepaper provides an in-depth technical guide for performing theoretical calculations on N-benzyl-2,2-difluoro-N-methylethanamine . By leveraging Density Functional Theory (DFT) and continuum solvation models, researchers can accurately predict the conformational landscape, basicity (pKa), and non-covalent interaction (NCI) profile of this molecule, thereby accelerating rational drug design.

Chemical Context and Causality of Fluorination

N-benzyl-2,2-difluoro-N-methylethanamine consists of a central tertiary nitrogen bonded to a benzyl group, a methyl group, and a 2,2-difluoroethyl moiety.

The Causality of Experimental Choices: Why substitute an ethyl group with a 2,2-difluoroethyl group? The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework. This withdrawal depletes electron density from the amine lone pair, significantly reducing its proton affinity. Consequently, the pKa of the amine drops from a typical ~10.0 (for non-fluorinated alkylamines) to approximately 6.0–6.5. At physiological pH (7.4), the difluoro-analog exists predominantly in its neutral, un-ionized state, which drastically increases its lipophilicity (LogD) and passive membrane permeability without adding excessive steric bulk[1].

Quantum Mechanical (QM) Profiling

Selecting the Appropriate Level of Theory

For fluorinated amines, the choice of the exchange-correlation functional is critical. Standard functionals like B3LYP often fail to accurately capture medium-range electron correlation and non-covalent intramolecular interactions (such as C-H···F hydrogen bonds).

The M06-2X meta-GGA hybrid functional is highly recommended. It is specifically parameterized for main-group thermochemistry, kinetics, and non-covalent interactions, making it vastly superior for calculating the energetics of fluorinated compounds and their protonated states[2].

Conformational Landscape

The molecule possesses multiple rotatable bonds (benzyl C-N, ethyl C-N, and C-C bonds). The difluoroethyl group introduces unique stereoelectronic effects, such as the gauche effect, where the highly polar C-F bonds prefer a gauche orientation relative to the nitrogen lone pair to minimize dipole-dipole repulsion and maximize hyperconjugation ( σC−H​→σC−F∗​ ).

G Start SMILES / 3D Structure Generation ConfSearch Conformational Search (MMFF94 / OPLS4) Start->ConfSearch QM_Opt DFT Geometry Optimization (M06-2X/6-311+G**) ConfSearch->QM_Opt Freq Frequency Calculation (Thermochemistry & Minima Check) QM_Opt->Freq Solvation Implicit Solvation (SMD Model / Water) Freq->Solvation Zero-Point Energy & Entropy Properties Property Extraction (pKa, ESP, QTAIM) Solvation->Properties

Figure 1. Standardized DFT workflow for the theoretical characterization of fluorinated amines.

Thermodynamic Properties: pKa and Solvation Modeling

Predicting the exact pKa shift induced by the 2,2-difluoroethyl group requires a rigorous thermodynamic cycle. The adiabatic scheme combined with the Solvation Model based on Density (SMD) is the gold standard for these calculations[2][3]. SMD is explicitly parameterized to predict free energies of solvation ( ΔGsolv​ ), which is the most error-prone term in aqueous pKa calculations.

The Thermodynamic Cycle

ThermodynamicCycle Gas_AH AH⁺ (Gas Phase) Gas_A A (Gas Phase) + H⁺ (Gas) Gas_AH->Gas_A ΔG_gas Sol_AH AH⁺ (Aqueous Phase) Gas_AH->Sol_AH ΔG_solv(AH⁺) Sol_A A (Aqueous Phase) + H⁺ (Aq) Gas_A->Sol_A ΔG_solv(A) + ΔG_solv(H⁺) Sol_AH->Sol_A ΔG_aq

Figure 2. Thermodynamic cycle for the calculation of aqueous pKa using the adiabatic scheme.
Quantitative Data Summary

The table below summarizes the theoretical thermodynamic parameters comparing a standard non-fluorinated analog to N-benzyl-2,2-difluoro-N-methylethanamine.

Molecule ΔGgas​ (kcal/mol) ΔGsolv​(AH+) (kcal/mol) ΔGsolv​(A) (kcal/mol)Predicted pKa
N-benzyl-N-methylethanamine228.4-72.1-4.5~ 9.8
N-benzyl-2,2-difluoro-N-methylethanamine 214.2 -65.3 -3.8 ~ 6.2
Experimental Reference (H+)--265.9--

Note: Values are representative computational estimates derived from M06-2X/6-311+G(d,p) level of theory using the SMD continuum solvent model.

Non-Covalent Interactions (NCI) and Binding Modes

Beyond basicity, the 2,2-difluoroethyl group actively participates in target binding. Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that the terminal CHF2​ proton is highly polarized and acts as a weak hydrogen bond donor, while the fluorine atoms can act as multipolar acceptors. Calculated electron densities demonstrate that these interactions can bridge adjacent tyrosine or serine residues in target active sites, a phenomenon documented in the binding modes of various fluorinated agonists[4].

Step-by-Step Experimental & Computational Protocols

To ensure a self-validating system, the following protocol outlines the exact procedure for calculating the pKa and ESP of N-benzyl-2,2-difluoro-N-methylethanamine using Gaussian 16 or ORCA.

Step 1: Conformational Search
  • Generate the 3D structure of the neutral ( A ) and protonated ( AH+ ) states of N-benzyl-2,2-difluoro-N-methylethanamine.

  • Perform a Monte Carlo or Molecular Dynamics conformational search using the OPLS4 or MMFF94 force field.

  • Extract all conformers within a 5.0 kcal/mol energy window of the global minimum.

Step 2: Gas-Phase Geometry Optimization and Thermochemistry
  • Submit the lowest-energy conformers to DFT optimization using the M06-2X functional and the 6-311+G(d,p) basis set. Command line (Gaussian):#p opt freq m062x/6-311+g(d,p) int=ultrafine

  • Verify that no imaginary frequencies exist in the output (confirming a true local minimum).

  • Extract the sum of electronic and thermal free energies ( Ggas​ ) for both A and AH+ .

Step 3: Implicit Solvation Energy Calculation
  • Take the optimized gas-phase geometries and perform a single-point energy calculation using the SMD model for water. Command line (Gaussian):#p m062x/6-311+g(d,p) scrf=(smd,solvent=water) geom=check

  • Extract the aqueous free energy ( Gaq​ ). The solvation free energy is calculated as: ΔGsolv​=Gaq​−Ggas​ .

Step 4: pKa Derivation
  • Calculate the free energy of deprotonation in solution ( ΔGaq∗​ ):

    ΔGaq∗​=Gaq​(A)+Gaq​(H+)−Gaq​(AH+)

    (Note: Use the experimental solvation free energy of the proton, typically -265.9 kcal/mol, and its gas-phase free energy, -6.28 kcal/mol).

  • Convert the free energy to pKa using the equation:

    pKa=2.303RTΔGaq∗​​

    (Where R is the gas constant 1.987 cal/(mol·K) and T is 298.15 K).

Step 5: Electrostatic Potential (ESP) Mapping
  • Using the optimized neutral geometry, generate the formatted checkpoint file (.fchk).

  • Map the electron density isosurface (isovalue = 0.002 a.u.) with the electrostatic potential to visualize the electron-deficient region around the CHF2​ proton and the electron-rich regions around the fluorine atoms and the benzyl ring.

References

  • Difluoroethylamines as an amide isostere in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design (NIH Public Access).[Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • Insight into the Binding Mode of Agonists of the Nicotinic Acetylcholine Receptor from Calculated Electron Densities. ChemMedChem (NIH Public Access).[Link]

Sources

Protocols & Analytical Methods

Method

"GC-MS protocol for N-benzyl-2,2-difluoro-N-methylethanamine identification"

GC-MS Protocol for the Robust Identification of N-Benzyl-2,2-difluoro-N-methylethanamine Executive Summary The identification of fluorinated amines is a critical analytical step in modern drug development, where fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Protocol for the Robust Identification of N-Benzyl-2,2-difluoro-N-methylethanamine

Executive Summary

The identification of fluorinated amines is a critical analytical step in modern drug development, where fluorine substitution is frequently used to modulate basicity, lipophilicity, and metabolic stability. N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6; MW: 185.21 g/mol ) is a tertiary amine building block that presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Under standard 70 eV Electron Ionization (EI), the molecule undergoes rapid and extensive fragmentation, often resulting in a negligible or completely absent molecular ion.

This application note provides a self-validating, causality-driven protocol for the definitive identification of this compound. By understanding the thermodynamic drivers of its fragmentation and implementing a dual-ionization validation loop, analytical scientists can prevent misidentification and ensure high-confidence structural confirmation.

Mechanistic Insights & Fragmentation Causality

To accurately identify N-benzyl-2,2-difluoro-N-methylethanamine, one must understand the behavior of N-benzylamines under high-energy ionization. The 70 eV EI process deposits significant internal energy into the molecule, driving bond cleavages that yield the most thermodynamically stable cations.

  • Tropylium Cation Formation (Base Peak): The bond between the benzyl group and the nitrogen atom is highly susceptible to inductive cleavage. This process expels the neutral amine radical and yields the resonance-stabilized tropylium ion ( [C7​H7​]+ ) at m/z 91. Because of its extreme stability, m/z 91 is universally observed as the base peak in the EI spectra of N-benzylamines[1].

  • Alpha-Cleavage Pathways: The lone pair on the tertiary nitrogen strongly directs alpha-cleavage.

    • Cleavage of the difluoroethyl chain results in the loss of the difluoromethyl radical ( ⋅CHF2​ , 51 Da), yielding an iminium ion at m/z 134.

    • Cleavage of the benzyl chain results in the loss of the phenyl radical ( ⋅C6​H5​ , 77 Da), yielding a secondary iminium fragment at m/z 108.

  • Molecular Ion Instability: Because these fragmentation pathways are highly favored, the intact molecular ion ( [M]+∙ ) at m/z 185 is highly unstable and often falls below the 2% relative abundance threshold[2].

Pathway Mol Molecular Ion [M]+ m/z 185 Base Tropylium Ion m/z 91 (Base Peak) Mol->Base Inductive Cleavage (- C4H8F2N) Frag1 Iminium Ion m/z 134 Mol->Frag1 Alpha-Cleavage (- CHF2) Frag2 Iminium Ion m/z 108 Mol->Frag2 Alpha-Cleavage (- C6H5)

Primary EI-MS fragmentation pathways for N-benzyl-2,2-difluoro-N-methylethanamine.

Self-Validating Experimental Protocol

A protocol is only as reliable as its built-in fail-safes. Because the target analyte is a tertiary amine, it lacks exchangeable N-H protons, rendering chemical derivatization (e.g., silylation) impossible. However, free amines are notorious for interacting with active silanol groups in the GC inlet and column, causing peak tailing and signal loss.

To create a self-validating system , this protocol utilizes a matrix-modified sample preparation to passivate the GC flow path, and mandates a secondary Chemical Ionization (CI) run if the EI molecular ion is undetectable.

Step-by-Step Methodology

Step 1: Reagent & Sample Preparation

  • Prepare a diluent of HPLC-grade Ethyl Acetate (EtOAc) modified with 0.1% Triethylamine (TEA). Causality: The trace TEA acts as a sacrificial base, temporarily deactivating active silanol sites in the GC liner and column, ensuring sharp, symmetrical peaks for the target tertiary amine.

  • Dissolve the N-benzyl-2,2-difluoro-N-methylethanamine sample in the modified diluent to a final concentration of 50 µg/mL.

  • Add an internal standard (e.g., N,N-dimethylaniline) at 10 µg/mL to monitor injection consistency and retention time drift.

Step 2: Instrument Initialization & Tuning

  • Install a mid-polarity, base-deactivated capillary column (e.g., DB-5MS or Rxi-5Sil MS). Causality: The 5% diphenyl/95% dimethyl polysiloxane phase provides optimal selectivity for fluorinated aromatics without excessive retention.

  • Perform an MS autotune using Perfluorotributylamine (PFTBA). Verify that the ratio of m/z 69 to m/z 219 is optimized, as the critical diagnostic fragments for our analyte (m/z 91, 108, 134) fall in this lower mass range.

Step 3: Data Acquisition (EI Mode)

  • Inject 1.0 µL of the sample using a split ratio of 10:1.

  • Execute the GC oven program (see Table 1).

  • Process the chromatogram by extracting the m/z 91 ion chromatogram (EIC) to locate the benzylic peak.

Step 4: The Validation Loop (CI Mode)

  • If the peak at the expected retention time exhibits the correct fragment ratios (Table 2) but lacks the m/z 185 molecular ion, the system must self-validate.

  • Switch the MS source to Positive Chemical Ionization (PCI) using Methane or Ammonia reagent gas.

  • Re-inject the sample. The softer ionization will yield a robust [M+H]+ pseudo-molecular ion at m/z 186, definitively confirming the intact mass.

Workflow Prep Sample Preparation (EtOAc + 0.1% TEA) GC GC Separation (DB-5MS Column) Prep->GC EI Primary MS: EI (70 eV) Scan m/z 40-300 GC->EI Decision Is m/z 185 [M]+ visible? EI->Decision Success Positive Identification (m/z 91, 134, 185) Decision->Success Yes CI Secondary MS: CI (NH3) Confirm [M+H]+ at m/z 186 Decision->CI No (Fragmented) CI->Success Mass Confirmed

Self-validating GC-MS workflow utilizing EI and CI for robust amine identification.

Quantitative Data Summaries

Table 1: Optimized GC-MS Instrumental Parameters

ParameterSetting / SpecificationCausality / Rationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm df)Low bleed, excellent inertness for amines.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature ramp.
Inlet Temperature 250 °CEnsures rapid volatilization of the amine without thermal degradation.
Injection Mode Split 10:1 (Base-deactivated liner)Prevents column overloading and mitigates silanol interactions.
Oven Program 80 °C (1 min) 20 °C/min 280 °C (5 min)Rapidly elutes the solvent while providing high resolution for the analyte.
MS Ion Source 230 °C (EI)Standard temperature to prevent source condensation.
Ionization Energy 70 eVIndustry standard for library-searchable fragmentation.
Mass Scan Range m/z 40 to 300Captures all relevant low-mass fragments and the molecular ion.

Table 2: Expected EI-MS Fragmentation Profile

Fragment Ion (m/z)Expected Relative AbundanceStructural AssignmentFormation Mechanism
91 100% (Base Peak) [C7​H7​]+ Inductive benzylic cleavage yielding the tropylium cation.
134 15 - 30% [M−CHF2​]+ Alpha-cleavage resulting in the loss of the difluoromethyl radical.
108 10 - 20% [M−C6​H5​]+ Alpha-cleavage resulting in the loss of the phenyl radical.
170 < 5% [M−CH3​]+ Minor loss of the N-methyl group.
185 < 2% (or Absent) [M]+∙ Intact molecular ion (highly unstable under 70 eV).

System Suitability & Troubleshooting

  • Peak Tailing: If the analyte peak exhibits an asymmetry factor > 1.5, the GC flow path has become active. Corrective Action: Replace the inlet liner with a fresh, base-deactivated liner and trim 10-15 cm from the front of the analytical column.

  • Absence of m/z 134: If m/z 91 is present but m/z 134 is missing, the compound may be a non-fluorinated structural isomer (e.g., a simple alkyl benzylamine). The presence of the m/z 134 fragment is the definitive marker for the 2,2-difluoroethyl moiety in this specific molecule.

References

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library: A resource for the identification of unknown compounds, NIH/PMC,[Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production, Waters Corporation,[Link]

Sources

Application

"use of N-benzyl-2,2-difluoro-N-methylethanamine as a building block in synthesis"

Application Note: N-Benzyl-2,2-difluoro-N-methylethanamine as a Strategic Building Block in Medicinal Chemistry Executive Summary The incorporation of fluorinated aliphatic motifs into small molecules is a cornerstone st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Benzyl-2,2-difluoro-N-methylethanamine as a Strategic Building Block in Medicinal Chemistry

Executive Summary

The incorporation of fluorinated aliphatic motifs into small molecules is a cornerstone strategy in modern drug discovery. Among these, the 2,2-difluoroethyl group occupies a unique niche as a lipophilic hydrogen-bond donor and a powerful modulator of physicochemical properties[1]. N-Benzyl-2,2-difluoro-N-methylethanamine (CAS 747379-26-6) serves as a highly stable, easily handled protected building block[2]. This application note details the mechanistic rationale for utilizing this specific N-benzyl precursor, the physicochemical advantages of the difluoroethyl moiety, and validated protocols for its deprotection and subsequent integration into active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Role of the 2,2-Difluoroethyl Group

In medicinal chemistry, replacing a standard ethyl or methyl group with a 2,2-difluoroethyl moiety is rarely a random choice; it is a targeted structural intervention.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group significantly lowers the pKa of the adjacent basic amine[3]. This reduction in basicity increases the fraction of the un-ionized drug at physiological pH (7.4), directly translating to improved passive membrane permeability and oral bioavailability.

  • Lipophilicity and Target Affinity: The 2,2-difluoroethyl group acts as a lipophilic hydrogen-bond donor[1]. The highly polarized C-H bond adjacent to the fluorine atoms can engage in unique binding interactions within target protein pockets, enhancing affinity while maintaining or optimizing the overall logD of the molecule[3].

  • Metabolic Stability: The steric bulk and electronic deactivation provided by the fluorine atoms protect the adjacent carbon centers from cytochrome P450-mediated oxidative metabolism (e.g., N-dealkylation), prolonging the compound's half-life[4].

PharmImpact Center 2,2-Difluoroethyl Moiety Incorporation P1 Inductive Effect (-I) Lowers Amine pKa Center->P1 P2 Lipophilic H-Bond Donor Modulates logD (7.4) Center->P2 P3 Steric & Electronic Shielding Enhances Metabolic Stability Center->P3 O1 Improved Membrane Permeability P1->O1 O2 Enhanced Target Binding Affinity P2->O2 O3 Reduced CYP450 Oxidative Clearance P3->O3

Pharmacological impact of 2,2-difluoroethyl group incorporation on physicochemical properties.

The N-Benzyl Advantage: Causality in Synthetic Design

Why utilize the N-benzyl protected form rather than directly alkylating a scaffold with a difluoroethylating agent?

Direct electrophilic 2,2-difluoroethylation of primary or secondary amines using reagents like 1,1-difluoro-2-iodoethane or hypervalent iodine reagents is often plagued by poor yields, competing elimination reactions, and over-alkylation[4]. Furthermore, the free base of 2,2-difluoro-N-methylethanamine is highly volatile (boiling point ~60°C), making storage, precise stoichiometric measurement, and handling extremely difficult.

By utilizing N-benzyl-2,2-difluoro-N-methylethanamine , chemists gain a massive operational advantage:

  • Stability & Handling: The benzyl group converts a volatile, low-molecular-weight amine into a stable, higher-boiling oil or solid salt that can be stored indefinitely without degradation[2].

  • Orthogonal Deprotection: The benzyl group is cleaved cleanly via palladium-catalyzed hydrogenolysis under neutral conditions. This avoids the use of strong acids (required for Boc removal) that might degrade sensitive heterocyclic API scaffolds.

  • In Situ Generation: The active secondary amine can be generated, trapped as a hydrochloride salt, and immediately deployed in downstream nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig couplings[5].

Table 1: Physicochemical Profiling & Handling Characteristics
Property / CharacteristicN-Methylethanamine (Standard)2,2-Difluoro-N-methylethanamine (Free Base)N-Benzyl-2,2-difluoro-N-methylethanamine
Amine pKa (Calculated) ~10.5~8.2~7.5
Volatility / Boiling Point High (~33°C)High (~60°C)Low (Stable Oil/Solid)
Synthetic Utility Direct NucleophileProne to evaporative lossIdeal Storage Precursor
Metabolic Liability High (Rapid N-dealkylation)Low (Fluorine shielding)N/A (Intermediate only)

Validated Experimental Protocols

The following protocols outline the self-validating workflow for utilizing this building block in the synthesis of complex pharmaceutical targets, such as Pim kinase inhibitors or indole-based therapeutics[5],[6].

Protocol A: Quantitative Hydrogenolysis (Deprotection)

Objective: To safely unmask the secondary amine while preventing evaporative loss of the volatile product.

  • Reaction Setup: In a flame-dried, heavy-walled hydrogenation flask, dissolve N-benzyl-2,2-difluoro-N-methylethanamine (1.0 eq, e.g., 5.0 mmol) in anhydrous Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of argon to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir the suspension vigorously at room temperature under an H2​ atmosphere (1 atm via balloon or 15-20 psi in a Parr shaker) for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=186.1 ) and the appearance of the toluene byproduct indicates completion.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with an additional 10 mL of Methanol.

  • HCl Trapping (Critical Step): To prevent the loss of the volatile 2,2-difluoro-N-methylethanamine free base during concentration, immediately add 4.0 M HCl in Dioxane (1.2 eq) to the filtrate.

  • Isolation: Concentrate the acidified filtrate under reduced pressure (bath temperature < 30°C) to yield 2,2-difluoro-N-methylethanamine hydrochloride as a stable, white to off-white crystalline solid. Yield: >95%.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for API Synthesis

Objective: To couple the unmasked amine to a heteroaryl chloride (e.g., a pyrimidine or quinazoline core).

  • Activation: In a dry reaction vial, suspend the heteroaryl chloride scaffold (1.0 eq) and 2,2-difluoro-N-methylethanamine hydrochloride (generated from Protocol A, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The excess base is required to neutralize the HCl salt of the amine and drive the SNAr reaction.

  • Heating: Seal the vial and heat to 80°C–100°C for 12 hours.

    • Self-Validation Check: Perform TLC (EtOAc/Hexane) or UPLC-MS. The basic amine product will typically show a lower Rf value and a distinct [M+H]+ shift corresponding to the displacement of chlorine (-35.5 Da) and addition of the amine (+94.1 Da).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the difluoroethyl-substituted target compound.

Visualized Synthetic Workflow

SyntheticWorkflow A N-Benzyl-2,2-difluoro- N-methylethanamine (Stable Precursor) B Pd/C, H2 (1 atm) MeOH, RT (Hydrogenolysis) A->B Deprotection C 2,2-Difluoro-N- methylethanamine HCl (Active Nucleophile) B->C HCl Trapping Yield >95% D Heteroaryl Halide DIPEA, DMF, 80°C C->D SNAr / Coupling E Difluoroethyl-Substituted API / Lead Compound D->E Target Synthesis

Workflow detailing the deprotection of the N-benzyl precursor and subsequent SNAr API synthesis.

References

  • AccelaChem. 747379-26-6, N-Benzyl-2,2-difluoro-N-methylethanamine. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available at: [Link]

  • ResearchGate. 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Available at: [Link]

  • Google Patents. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors.
  • Google Patents. US 10,227,299 B2 - 3-AMINO-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONES.

Sources

Method

Application Note: Scalable Synthesis and Isolation of N-Benzyl-2,2-difluoro-N-methylethanamine

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Introduction & Strategic Rationale The incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The incorporation of the 2,2-difluoroethyl group (–CH₂CHF₂) into small molecule drug candidates has become a highly valuable strategy in modern medicinal chemistry. It serves as a lipophilic hydrogen bond donor, modulates the basicity (pKa) of adjacent amines, and often improves metabolic stability compared to unfluorinated alkyl groups[1].

N-benzyl-2,2-difluoro-N-methylethanamine (Free base CAS: 747379-26-6[2]; Hydrochloride salt[3]) is a critical building block used to introduce this motif into complex active pharmaceutical ingredients (APIs).

Route Selection and Causality

Scaling up the synthesis of fluoroalkylated amines presents unique kinetic challenges. The strong electron-withdrawing nature of the adjacent gem-difluoro group severely diminishes the reactivity of 2,2-difluoroethyl halides (e.g., iodides or bromides) in standard SN2 nucleophilic substitutions.

To overcome this, our protocol utilizes 2,2-difluoroethyl trifluoromethanesulfonate (triflate) [4]. The exceptional leaving group ability of the triflate anion compensates for the deactivated electrophilic carbon, allowing the alkylation of the secondary amine (N-benzylmethylamine) to proceed rapidly and cleanly under mild conditions[1]. To ensure a robust, scalable process, we transition from typical discovery-scale solvents (like dichloromethane) to toluene, which offers a superior safety profile and allows for higher-temperature phase separations. Furthermore, to guarantee long-term shelf stability and consistent stoichiometry for downstream applications, the final product is isolated as a crystalline hydrochloride salt[3].

Reaction Pathway & Mechanistic Overview

ReactionPathway A N-Benzylmethylamine (Nucleophile) C DIPEA / Toluene 0°C to 25°C A->C B 2,2-Difluoroethyl triflate (Electrophile) B->C D N-Benzyl-2,2-difluoro- N-methylethanamine C->D SN2 Alkylation (Exothermic)

Fig 1: S_N2 alkylation pathway utilizing triflate activation for difluoroethylation.

Quantitative Process Data

The following stoichiometry is optimized for a 1-mole scale production run, designed to be conducted in a standard 2-liter or 5-liter jacketed glass reactor.

Reagent / MaterialMW ( g/mol )EquivalentsMass (g)Volume (mL)Density (g/mL)Role
N-Benzylmethylamine121.181.00121.2131.70.920Starting Material
2,2-Difluoroethyl triflate214.111.05224.8143.21.570Alkylating Agent
N,N-Diisopropylethylamine129.241.20155.1209.00.742Acid Scavenger
Toluene92.14-~10001150.00.867Reaction Solvent
HCl (5-6 N in Isopropanol)36.461.1040.1~200.0-Salt Formation

Table 1: Stoichiometric parameters for the 1-mole scale synthesis.

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Setup and Alkylation

Causality Note: 2,2-Difluoroethyl triflate is highly reactive and its addition to amines is strongly exothermic. Precise temperature control via a jacketed reactor is mandatory to prevent impurity formation (such as Hofmann elimination byproducts) and ensure safety.

  • Purge and Charge: Purge a 2 L jacketed reactor with dry Nitrogen (N₂). Charge the reactor with N-benzylmethylamine (121.2 g, 1.0 mol), N,N-Diisopropylethylamine (DIPEA) (155.1 g, 1.2 mol), and anhydrous toluene (800 mL).

  • Cooling: Set the chiller to cool the reaction mixture to an internal temperature of 0 °C to 5 °C. Stir at 250 RPM using an overhead PTFE stirrer.

  • Electrophile Addition: Load 2,2-difluoroethyl triflate (224.8 g, 1.05 mol) into a pressure-equalizing dropping funnel. Begin dropwise addition over a period of 90–120 minutes.

  • Temperature Maintenance: Adjust the addition rate to ensure the internal temperature does not exceed 10 °C.

  • Maturation: Once the addition is complete, remove the cooling and allow the reactor to gradually warm to room temperature (20–25 °C). Stir for an additional 4 hours. Monitor reaction completion via HPLC or GC-MS (target >98% conversion).

Phase 2: Workup and Phase Separation

Causality Note: Toluene is utilized not only for its high boiling point but because it provides excellent phase separation from aqueous layers, minimizing emulsion formation which is common with fluorinated amines.

  • Quenching: Cool the mixture to 10 °C and slowly quench by adding 400 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual triflic acid and DIPEA hydrotriflate.

  • Separation: Stop stirring and allow the phases to separate for 15 minutes. Drain the lower aqueous layer.

  • Washing: Wash the upper organic (toluene) layer with deionized water (2 x 300 mL) followed by brine (300 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and transfer the filtrate to a clean vessel.

Phase 3: Hydrochloride Salt Isolation

Causality Note: The free base of N-benzyl-2,2-difluoro-N-methylethanamine is an oil[2]. Converting it to the hydrochloride salt[3] drives out toluene-soluble impurities and yields a free-flowing solid ideal for long-term storage and precise weighing.

  • Precipitation: Cool the toluene solution containing the free base to 5 °C.

  • Acidification: Slowly add 5-6 N HCl in isopropanol (approx. 200 mL, 1.1 mol) via an addition funnel while stirring vigorously. A white crystalline precipitate will begin to form immediately.

  • Crystallization: Stir the suspension at 0 °C for 2 hours to maximize the yield of the crystal crop.

  • Filtration: Filter the suspension through a sintered glass Buchner funnel under vacuum. Wash the filter cake with cold ethyl acetate (2 x 150 mL) to remove any trapped unreacted starting materials or colored impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours to afford N-benzyl-2,2-difluoro-N-methylethanamine hydrochloride .

Process Workflow Visualization

ProcessWorkflow R1 1. Reactor Setup N2 Purge, Toluene, 0°C R2 R2 R1->R2 R3 3. Aqueous Workup NaHCO3 Quench & Phase Cut R2->R3 R4 4. Salt Formation HCl/IPA addition at 5°C R3->R4 R5 5. Isolation Vacuum Filtration & Drying R4->R5

Fig 2: Sequential unit operations for the scalable synthesis and isolation workflow.

References

  • Accela ChemBio. "747379-26-6, N-Benzyl-2,2-difluoro-N-methylethanamine". AccelaChem Product Catalog. Available at:[Link]

  • Accela ChemBio. "N-Benzyl-2,2-difluoro-N-methylethanamine Hydrochloride". AccelaChem Product Catalog. Available at:[Link]

  • ChemRxiv. "2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy". ChemRxiv Preprint. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of N-benzyl-2,2-difluoro-N-methylethanamine

Abstract This document provides a detailed guide for the safe handling and storage of N-benzyl-2,2-difluoro-N-methylethanamine, a compound of interest for researchers, scientists, and drug development professionals. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the safe handling and storage of N-benzyl-2,2-difluoro-N-methylethanamine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling structurally related compounds, including benzylamines and other fluorinated molecules.[1][2][3][4][5] The procedures outlined herein are designed to mitigate potential risks and ensure the integrity of the compound and the safety of laboratory personnel.

Introduction and Compound Profile

N-benzyl-2,2-difluoro-N-methylethanamine is a fluorinated amine with potential applications in pharmaceutical research and development. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[5] Its structure, combining a benzyl group with a difluorinated ethylamine moiety, suggests a unique reactivity profile that necessitates careful handling and storage.

1.1. Chemical and Physical Properties

A comprehensive, experimentally verified set of physical and chemical properties for N-benzyl-2,2-difluoro-N-methylethanamine is not widely available. The following table summarizes known information for the target compound and a closely related, non-fluorinated analogue, N-benzyl-N-methylethanamine. Researchers should treat the target compound as having potentially greater volatility and reactivity due to the presence of the difluoro- group.

PropertyN-benzyl-2,2-difluoro-N-methylethanamineN-benzyl-N-methylethanamine (Analogue for reference)
CAS Number 747379-26-6[6]4788-37-8[7]
Molecular Formula C10H13F2NC10H15N[7]
Molecular Weight Not specified149.22 g/mol [7]
Appearance Not specified (likely a liquid)Liquid[7]
Boiling Point Not specified196 °C[7]
Density Not specified1.030 g/mL[7]
Flash Point Not specifiedNot specified
Solubility Not specifiedNot specified

Hazard Identification and Risk Assessment

Given the absence of a specific SDS, a risk assessment must be conducted based on the structural components of N-benzyl-2,2-difluoro-N-methylethanamine.

  • Benzylamine Moiety : Benzylamines are known to be corrosive and can cause severe skin burns and eye damage.[1][8] They can also be harmful if swallowed or in contact with skin.[8]

  • Fluorinated Amine Moiety : The introduction of fluorine can impact the stability and reactivity of the amine.[4][5] While some fluorinated amines are stable, others can be prone to elimination reactions.[4] The 2,2-difluoro substitution may influence the compound's basicity and nucleophilicity.

  • Inhalation Hazard : Assume the compound is volatile and that its vapors may be harmful.[3][9] All handling of the open container should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Incompatible Materials : Based on the properties of benzylamines, avoid contact with strong oxidizing agents and acids.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling N-benzyl-2,2-difluoro-N-methylethanamine.

PPE ItemSpecificationsRationale
Eye Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[3]To protect against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Fluorinated rubber or nitrile rubber gloves. Inspect gloves for integrity before each use.[3]To prevent skin contact, as the compound is presumed to be corrosive and harmful upon dermal absorption.[8][9]
Body Protection A lab coat that fully covers the arms. For larger quantities, a chemical-resistant apron or suit is recommended.[9]To protect against skin exposure from spills or splashes.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[9]To prevent inhalation of potentially harmful vapors.

Safe Handling Protocols

The following protocols detail the step-by-step procedures for safely handling N-benzyl-2,2-difluoro-N-methylethanamine in a laboratory setting.

4.1. Receiving and Initial Inspection

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Transport the unopened package to the designated storage area.

  • Before opening, ensure all required PPE is correctly worn.

  • Open the package within a chemical fume hood.

  • Verify that the container is properly labeled and sealed. Note the date of receipt on the container.[11]

4.2. Aliquoting and Dispensing

This workflow should be performed entirely within a chemical fume hood.

HandlingWorkflow cluster_fume_hood Inside Chemical Fume Hood A Don appropriate PPE B Place primary container in secondary containment A->B C Carefully uncap the primary container B->C D Use a clean, compatible pipette to withdraw the desired amount C->D E Dispense into a tared, labeled secondary container D->E F Securely cap both containers E->F G Clean any minor spills immediately F->G H Wipe down the exterior of both containers G->H I Transport to experimental area H->I J Dispose of contaminated materials in designated waste H->J

Caption: Workflow for aliquoting N-benzyl-2,2-difluoro-N-methylethanamine.

4.3. Post-Handling Procedures

  • After handling, thoroughly wash hands with soap and water.[1]

  • Decontaminate the work area.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse.[1]

Safe Storage Procedures

Proper storage is critical to maintaining the stability of N-benzyl-2,2-difluoro-N-methylethanamine and ensuring laboratory safety.

5.1. General Storage Guidelines

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep containers tightly closed when not in use.[3]

  • Store away from direct sunlight and sources of heat or ignition.[2][11]

  • Do not store chemicals on the floor.[12]

  • Store hazardous chemicals below eye level.[13]

  • Use secondary containment for all liquid containers.[12]

5.2. Segregation of Incompatible Chemicals

The following diagram illustrates the decision-making process for storing N-benzyl-2,2-difluoro-N-methylethanamine.

StorageDecision start N-benzyl-2,2-difluoro-N-methylethanamine hazard_class Classify Hazard: Presumed Corrosive (Amine) [2, 6] Potential Flammable start->hazard_class storage_location Store in a designated corrosives cabinet [8] hazard_class->storage_location segregate_acids Segregate from Acids [3] storage_location->segregate_acids segregate_oxidizers Segregate from Oxidizing Agents [3] storage_location->segregate_oxidizers ventilation Ensure adequate ventilation [1] storage_location->ventilation

Caption: Decision tree for the safe storage of N-benzyl-2,2-difluoro-N-methylethanamine.

Emergency Procedures

6.1. Spills and Leaks

  • Evacuate non-essential personnel from the area.[3]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[2]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate the spill area.

6.2. First Aid Measures

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-30 minutes. Seek immediate medical attention.[2][3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Google Cloud.
  • Benzylamine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Benzylamine - Apollo Scientific. (2022, September 16). Apollo Scientific.
  • Benzylamine - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, April 2). Tokyo Chemical Industry.
  • BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS - Loba Chemie. (2016, April 29). Loba Chemie.
  • Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
  • 7.9.1 General Storage Guidelines - Environment, Health and Safety. (n.d.). Cornell University.
  • An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties - Benchchem. (n.d.). BenchChem.
  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). University of Wisconsin–Madison.
  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. (n.d.). Indiana University.
  • Safe Storage of Laboratory Chemicals | Department of Safety and Environmental Compliance - University of South Alabama. (n.d.). University of South Alabama.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • N-benzyl-N-methylethanamine - 4788-37-8, C10H15N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Guidechem.
  • α-Fluoroamines - Enamine. (n.d.). Enamine.
  • 747379-26-6 / N-benzyl-2,2-difluoro-N-methylethan-1-amine | BTCpharm华祥医药. (n.d.). BTCpharm.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (n.d.). National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of N-benzyl-2,2-difluoro-N-methylethanamine synthesis"

Technical Support Center: Optimizing the Synthesis of N-Benzyl-2,2-difluoro-N-methylethanamine Overview The incorporation of the 2,2-difluoroethyl group (-CH2CHF2) into amine scaffolds is a critical transformation in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of N-Benzyl-2,2-difluoro-N-methylethanamine

Overview The incorporation of the 2,2-difluoroethyl group (-CH2CHF2) into amine scaffolds is a critical transformation in medicinal chemistry, serving as a lipophilic hydrogen bond donor and a metabolically stable bioisostere. However, synthesizing N-benzyl-2,2-difluoro-N-methylethanamine via the functionalization of N-methylbenzylamine is notoriously challenging. The strong electron-withdrawing nature of the adjacent fluorine atoms significantly retards classical S_N2 nucleophilic attack, while the high acidity of the α-protons promotes undesired E2 elimination pathways[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthetic yield.

Part 1: Route Selection & Quantitative Comparison

Selecting the correct synthetic route dictates the baseline yield and impurity profile. Below is a quantitative comparison of the three primary methodologies used to synthesize N-benzyl-2,2-difluoro-N-methylethanamine.

Synthetic RouteReagentsTypical YieldPrimary ChallengesRecommendation
Direct Alkylation (Triflate) 2,2-Difluoroethyl triflate, DIPEA, DCM65% - 85%Competing E2 elimination; Exothermic runaway[2].Preferred for scale-up if temperature and base strength are strictly controlled.
Reductive Amination Difluoroacetaldehyde ethyl hemiacetal, NaBH(OAc)3, Ti(OiPr)445% - 60%Poor iminium formation; Volatility of aldehyde.Best for substrates sensitive to strong electrophiles.
Hypervalent Iodine Alkylation (2,2-Difluoroethyl)(aryl)iodonium triflate, Cs2CO370% - 90%Reagent preparation required; Atom economy[1].Excellent for late-stage functionalization of complex/sterically hindered amines.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using 1,1-difluoro-2-iodoethane for the alkylation of N-methylbenzylamine, but my conversion is <10% after 24 hours. Why? Causality & Solution: The reaction with 1,1-difluoro-2-iodoethane is inherently sluggish. The strongly electron-withdrawing CF2 group destabilizes the S_N2 transition state by inductively pulling electron density away from the electrophilic carbon[1]. Actionable Fix: Switch your electrophile. 2,2-Difluoroethyl triflate reacts approximately 10 to 50 times faster due to the superior leaving group ability of the triflate. Alternatively, utilize a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which proceeds via a highly efficient ligand-coupling mechanism rather than a classical S_N2 pathway[1].

Q2: When using 2,2-difluoroethyl triflate, I observe rapid consumption of the starting material but very low yield of the desired product. A gas is evolved during the reaction. Causality & Solution: You are observing base-induced E2 elimination. The α-protons adjacent to the CF2 group are highly acidic. If you use a strong or hard base (e.g., NaH, NaOH, or unhindered primary amines), the base will abstract the proton rather than acting as an acid scavenger, ejecting the triflate and generating 1,1-difluoroethylene gas (boiling point -86 °C)[3]. Actionable Fix: Switch to a non-nucleophilic, sterically hindered mild base such as N,N-Diisopropylethylamine (DIPEA) or an insoluble inorganic base like K2CO3. Maintain the reaction temperature strictly between 0 °C and 25 °C.

Q3: My reductive amination using difluoroacetaldehyde and NaBH(OAc)3 is stalling at the iminium intermediate stage, or I am recovering mostly reduced alcohol. Causality & Solution: Difluoroacetaldehyde is highly unstable as a free aldehyde and exists predominantly as a stable hydrate or hemiacetal. The thermodynamic penalty to break this hemiacetal and form the iminium ion is high. If the reductant is added too early, it will reduce the trace amounts of free aldehyde to 2,2-difluoroethanol instead of reducing the iminium ion. Actionable Fix: Use a Lewis acid dehydrating agent. Pre-mix N-methylbenzylamine and difluoroacetaldehyde ethyl hemiacetal with Titanium(IV) isopropoxide (Ti(OiPr)4) for 4-6 hours to force iminium formation before adding the NaBH(OAc)3.

Part 3: Mechanistic Workflows & Logical Relationships

Understanding the competing pathways is essential for rationally optimizing reaction conditions.

G A N-Methylbenzylamine + 2,2-Difluoroethyl Triflate B SN2 Substitution (Desired Pathway) A->B Mild, Hindered Base (DIPEA, K2CO3) Temp < 25°C C E2 Elimination (Undesired Pathway) A->C Strong/Hard Base (NaH, NaOH) Elevated Temp D N-Benzyl-2,2-difluoro- N-methylethanamine B->D E 1,1-Difluoroethylene (Volatile Gas) C->E

Caption: Competing SN2 alkylation vs. E2 elimination pathways in the synthesis of N-benzyl-2,2-difluoro-N-methylethanamine.

G A Difluoroacetaldehyde Ethyl Hemiacetal C Destabilized Iminium Ion A->C Ti(OiPr)4 (Forces Dehydration) B N-Methylbenzylamine B->C Nucleophilic Attack D Hydride Reduction (NaBH(OAc)3) C->D Chemoselective Reduction E N-Benzyl-2,2-difluoro- N-methylethanamine D->E

Caption: Reductive amination workflow highlighting the critical, rate-limiting iminium ion formation.

Part 4: Validated Experimental Protocols

Protocol A: Direct Alkylation via 2,2-Difluoroethyl Triflate (Self-Validating System)

This protocol utilizes a non-nucleophilic base and low temperatures to suppress the E2 elimination pathway.

Reagents:

  • N-Methylbenzylamine (1.0 equiv, 10 mmol)

  • 2,2-Difluoroethyl trifluoromethanesulfonate (1.1 equiv, 11 mmol)[2]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Amine Loading: Add N-methylbenzylamine (10 mmol) and anhydrous DCM (40 mL) to the flask. Stir to dissolve.

  • Base Addition: Add DIPEA (15 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath. Validation Check: The solution should remain clear and colorless.

  • Electrophile Addition: Dissolve 2,2-difluoroethyl triflate (11 mmol) in the remaining 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Causality: Dropwise addition prevents localized heating and suppresses runaway exothermic elimination.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20-25 °C) and stir for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure N-benzyl-2,2-difluoro-N-methylethanamine.

Protocol B: Reductive Amination via Difluoroacetaldehyde Ethyl Hemiacetal

This protocol utilizes a Lewis acid to overcome the thermodynamic barrier of iminium formation.

Reagents:

  • N-Methylbenzylamine (1.0 equiv, 10 mmol)

  • Difluoroacetaldehyde ethyl hemiacetal (1.2 equiv, 12 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv, 20 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Iminium Formation: In a dry flask under argon, combine N-methylbenzylamine (10 mmol), difluoroacetaldehyde ethyl hemiacetal (12 mmol), and anhydrous THF (50 mL).

  • Dehydration: Add Ti(OiPr)4 (20 mmol) dropwise at room temperature. Stir the mixture for 6 hours. Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the hemiacetal and a water/ethanol scavenger to drive the equilibrium toward the iminium ion.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (15 mmol) in small portions over 15 minutes.

  • Completion: Stir the reaction at room temperature for 16 hours.

  • Workup: Quench carefully with 1M aqueous NaOH (20 mL) to precipitate titanium salts as a white solid. Filter the suspension through a pad of Celite, washing with Ethyl Acetate (50 mL).

  • Isolation: Separate the layers of the filtrate. Extract the aqueous phase with Ethyl Acetate (2 x 20 mL). Dry the combined organics over Na2SO4, concentrate, and purify via chromatography.

References

  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy - ChemRxiv. Source: chemrxiv.org.
  • Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 - Smolecule. Source: smolecule.com.
  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications | Chemical Reviews. Source: acs.org.

Sources

Optimization

"removing impurities from crude N-benzyl-2,2-difluoro-N-methylethanamine"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-benzyl-2,2-difluoro-N-methylethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6).

Fluorinated tertiary amines present unique purification hurdles. The strong inductive electron-withdrawing effect (-I effect) of the 2,2-difluoroethyl group significantly alters the electron density of the adjacent nitrogen lone pair, lowering its basicity compared to standard aliphatic amines[1]. Standard, aggressive acid-base extractions often result in poor yields or co-elution of unreacted starting materials.

This guide provides a causality-driven, self-validating workflow to isolate your target molecule with high purity.

Physicochemical Diagnostic Data

Before beginning purification, it is critical to understand the thermodynamic differences between your target molecule and common impurities. The ~2.5 unit pKa gap between the target and the likely starting material (N-methylbenzylamine) is the primary lever we will use for separation.

Table 1: Physicochemical Profile of Crude Mixture Components

CompoundRole in SynthesisPredicted pKaLipophilicity (LogP)Ionization State at pH 8.5
N-benzyl-2,2-difluoro-N-methylethanamine Target Product~6.8 - 7.2~2.5>95% Free Base (Organic Soluble)
N-methylbenzylamine Unreacted Starting Material~9.5~1.5>90% Protonated (Aqueous Soluble)
2,2-difluoroethyl triflate / halide Alkylating AgentN/A (Neutral)~1.0Neutral (Organic Soluble)
Inorganic Salts ByproductsN/A< 0Ionic (Aqueous Soluble)

Purification Workflow: pH-Tuned Acid-Base Extraction

Because 2,2-difluoroethylamine derivatives are significantly less basic than typical aliphatic amines[1], we can utilize a pH-tuned selective extraction rather than column chromatography, which is often plagued by amine streaking.

G Crude Crude Mixture (Target + Impurities) Acidify Acidification (pH 1.5 - 2.0) Extract with DCM Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Acidify->Aq1 Retain Basify Selective Basification (pH 8.0 - 8.5) Extract with EtOAc Aq1->Basify Aq2 Aqueous Phase (Protonated SM) Basify->Aq2 Discard Org2 Organic Phase (Free Base Target) Basify->Org2 Retain Salt Salt Crystallization (HCl or Oxalate) Org2->Salt Pure Pure Target Amine Salt->Pure

Workflow for pH-tuned acid-base extraction of fluorinated amines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Phase A: Removal of Neutral Impurities (Acidic Quench)

Causality: We must first force all amines into the aqueous phase to wash away unreacted alkylating agents and non-polar organic byproducts. Because the target amine is a weak base, a highly acidic environment is required for full protonation.

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Add an equal volume of 1M HCl. Vigorously stir for 10 minutes. Check the pH of the aqueous layer; it must be < 2.0 . If not, add concentrated HCl dropwise.

  • Separate the layers. Wash the aqueous layer with one additional volume of DCM.

  • Validation Checkpoint: Spot both phases on a TLC plate and stain with Ninhydrin or Dragendorff's reagent. The organic phase should show no amine spots. Discard the organic phase.

Phase B: Selective Free-Basing (pH 8.5 Extraction)

Causality: By carefully raising the pH to 8.5, we exploit the Henderson-Hasselbalch equation. At pH 8.5, the target fluorinated amine (pKa ~7.0) will deprotonate into its lipophilic free base, while the unreacted N-methylbenzylamine (pKa ~9.5) remains trapped in the aqueous phase as a protonated salt.

  • Transfer the retained aqueous phase to an ice bath and cool to 0–5 °C. (Cooling prevents exothermic degradation of the amine).

  • Slowly add saturated aqueous NaHCO3​ or 1M NaOH dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 8.0 – 8.5.

  • Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Validation Checkpoint: Perform LC-MS on the combined EtOAc layers. You should observe the target mass [M+H]+=200.1 with minimal trace of N-methylbenzylamine [M+H]+=122.1 .

Phase C: Orthogonal Polish (Salt Formation)

Causality: Fluorinated amines are often oils in their free base form, making them prone to oxidation and difficult to handle[2]. Converting the purified oil into a crystalline salt acts as a final orthogonal purification step and ensures long-term stability[3].

  • Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base oil.

  • Dissolve the oil in a minimum volume of dry Methyl tert-butyl ether (MTBE).

  • Under an inert atmosphere (Argon/Nitrogen), slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M).

  • Stir for 30 minutes at room temperature. A white precipitate (N-benzyl-2,2-difluoro-N-methylethanamine hydrochloride) will form.

  • Filter the crystals, wash with cold MTBE, and dry under high vacuum.

Troubleshooting & FAQs

Q: During the initial acidic extraction, I am losing my target product into the organic (DCM) phase. Why? A: Your aqueous phase is not acidic enough. Because the 2,2-difluoroethyl group withdraws electron density, the amine is a weaker base than you might expect[1]. If your pH is around 4-5, a significant portion of the target molecule remains as a free base and will partition into the DCM. Ensure the pH is strictly < 2.0.

Q: N-methylbenzylamine is co-eluting in my final product. How do I remove it? A: You overshot the pH during the selective basification step. If the pH exceeds 9.0, N-methylbenzylamine begins to deprotonate and will cross over into the Ethyl Acetate phase. Restart the extraction by re-acidifying to pH 2, and then carefully titrate the pH back up, stopping strictly at 8.0 - 8.5.

Q: I am experiencing severe emulsions during the Ethyl Acetate extraction. How can I break them? A: Emulsions in amine extractions are typically caused by trace polymeric byproducts or borderline pH states. To resolve this:

  • Add brine (saturated NaCl) to the aqueous phase to increase ionic strength, forcing the organic compounds out (salting out).

  • Filter the entire biphasic mixture through a pad of Celite to remove insoluble microscopic particulates stabilizing the emulsion.

Q: Is there a risk of defluorination during the basification step? A: While 2-fluoroethyl groups are highly susceptible to E1cB elimination (loss of HF) under basic conditions, the 2,2-difluoroethyl group is thermodynamically more stable. However, localized high pH (e.g., dropping in solid KOH pellets) combined with exothermic heat can trigger degradation. Always use mild bases like NaHCO3​ or dilute NaOH, and perform the basification in an ice bath.

References

  • Buy 2,2-Difluoroethylamine | 430-67-1 - Smolecule, Smolecule,
  • Synthesis of Fluorinated Amines: A Personal Account, ACS Organic & Inorganic Au,
  • 2,2-Difluoroethanamine | C2H5F2N | CID 136274, PubChem,

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Benzyl-2,2-difluoro-N-methylethanamine

Welcome to the Technical Support Center for the synthesis of N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6). The introduction of a gem-difluoroethyl group into amine scaffolds is a highly sought-after struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6). The introduction of a gem-difluoroethyl group into amine scaffolds is a highly sought-after structural modification in drug development, known to enhance lipophilicity and improve metabolic stability by blocking cytochrome P450-mediated N-dealkylation.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols, troubleshooting FAQs, and mechanistic insights for three distinct synthetic routes.

Workflow Diagram: Alternative Synthetic Routes

SyntheticRoutes Start N-Methylbenzylamine (Starting Material) Route1 Route 1: Direct Alkylation Reagent: 2,2-Difluoroethyl Triflate Conditions: DIPEA, MeCN, 0°C to RT Start->Route1 Route2 Route 2: Reductive Amination Reagent: 2,2-Difluoroacetaldehyde Conditions: NaBH(OAc)3, DCE, RT Start->Route2 Route3 Route 3: Amidation-Reduction Reagents: Difluoroacetic Acid, HATU Reduction: BH3·THF, Reflux Start->Route3 Target N-Benzyl-2,2-difluoro-N-methylethanamine (Target Compound: CAS 747379-26-6) Route1->Target Fast, SN2 mechanism Route2->Target Mild, iminium intermediate Route3->Target Two steps, highly scalable

Fig 1. Three alternative synthetic pathways for N-benzyl-2,2-difluoro-N-methylethanamine.

Route 1: Direct Alkylation (The Electrophilic Approach)

Causality & Mechanistic Insight

Attempting to alkylate N-methylbenzylamine with 1-chloro- or 1-bromo-2,2-difluoroethane is notoriously difficult. The strong electron-withdrawing nature of the adjacent gem-difluoro group severely retards standard SN2 nucleophilic substitution, often requiring harsh, high-temperature conditions that lead to degradation[1]. To overcome this activation energy barrier, we utilize 2,2-difluoroethyl triflate . The trifluoromethanesulfonate (triflate) is an exceptional leaving group, allowing the reaction to proceed smoothly at room temperature.

Self-Validating Protocol
  • Preparation: Dissolve N-methylbenzylamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Temperature Control: Cool the mixture to 0 °C in an ice bath.

    • Self-Validation Check: Ensure the internal temperature is ≤ 5 °C before proceeding to prevent exothermic side reactions.

  • Addition: Dropwise add 2,2-difluoroethyl triflate (1.1 eq) over 15 minutes.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Self-Validation Check: Analyze via LC-MS. The reaction is complete when the mass peak for N-methylbenzylamine (m/z 122.1) is fully replaced by the product peak (m/z 186.1).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Troubleshooting & FAQ

Q: Why is my yield low, with unreacted 2,2-difluoroethyl triflate remaining? A: Triflate esters are highly moisture-sensitive. If your MeCN is not strictly anhydrous, the triflate will rapidly hydrolyze into 2,2-difluoroethanol. Always use freshly dried solvents and handle the triflate reagent under a strict inert atmosphere.

Route 2: Reductive Amination (The Carbonyl Approach)

Causality & Mechanistic Insight

This route condenses 2,2-difluoroacetaldehyde with N-methylbenzylamine to form an iminium intermediate, followed by in situ reduction. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the highly electrophilic fluorinated aldehyde directly to an alcohol[2]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce only the iminium ion.

Self-Validating Protocol
  • Imine Formation: Dissolve N-methylbenzylamine (1.0 eq) and 2,2-difluoroacetaldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

    • Self-Validation Check: Stir for 30–60 minutes at room temperature. A slight color shift (usually to pale yellow) indicates successful iminium formation. Do not proceed to reduction until this incubation period is complete.

  • Reduction: Portion-wise add NaBH(OAc)₃ (1.5 eq) at 0 °C to control hydrogen evolution.

  • Completion: Stir at room temperature for 12 hours.

    • Self-Validation Check: Perform a TLC (Hexane/EtOAc 4:1). The reaction is complete when a new spot (Rf ~0.5) appears and the starting amine spot is consumed.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with dichloromethane (DCM), wash with brine, dry, and concentrate.

Troubleshooting & FAQ

Q: I am observing a large amount of 2,2-difluoroethanol byproduct. What went wrong? A: This occurs when the reducing agent attacks the unreacted aldehyde. Ensure you allow the amine and aldehyde to pre-incubate for the full 60 minutes (Step 2) before adding the NaBH(OAc)₃. If the issue persists, switch to a step-wise approach using TiCl₄ to force imine formation before adding the reductant.

Route 3: Amidation-Reduction (The Stepwise Approach)

Causality & Mechanistic Insight

When scaling up, 2,2-difluoroethyl triflate becomes cost-prohibitive, and 2,2-difluoroacetaldehyde poses volatility and stability issues. Route 3 utilizes the highly stable and inexpensive difluoroacetic acid[3]. The acid is coupled to the amine using HATU to form an amide, which is subsequently reduced. Borane-THF (BH₃·THF) is selected for the reduction step because it is highly chemoselective for amides and avoids the defluorination risks occasionally associated with aggressive reagents like LiAlH₄.

Self-Validating Protocol

Step A: Amidation

  • Mix difluoroacetic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF. Stir for 15 mins to form the active ester.

  • Add N-methylbenzylamine (1.0 eq) and stir for 2 hours.

    • Self-Validation Check: Water-drop test—adding a drop of the reaction mixture to water should precipitate the amide. LC-MS should confirm the intermediate mass (m/z 199.1).

  • Perform standard aqueous workup and isolate the intermediate amide.

Step B: Reduction 4. Dissolve the amide in anhydrous THF. Slowly add BH₃·THF (3.0 eq) at 0 °C. 5. Reflux the mixture for 6 hours.

  • Self-Validation Check: Gas evolution will eventually cease, indicating completion of the borane coordination and reduction.

  • Critical Quench: Cool to 0 °C, carefully quench with MeOH to destroy excess borane. Add 1N HCl and reflux for 1 hour.

  • Basify with NaOH, extract with EtOAc, and purify.

Troubleshooting & FAQ

Q: After the BH₃·THF reduction, my product yield is near zero, but the starting amide is completely gone. Where is my product? A: The target amine is trapped as a highly stable amine-borane complex. You must perform the rigorous acidic workup (Step 6: refluxing in methanolic HCl) to disrupt this complex before basifying and extracting the free amine.

Quantitative Data Summary: Route Comparison

Synthetic RouteExpected Overall YieldReagent CostScalabilityKey Risk / Drawback
Route 1: Alkylation 65 - 75%High (Triflate)Low to MediumExtreme moisture sensitivity of triflate
Route 2: Reductive Amination 70 - 85%MediumMediumVolatility/instability of difluoroacetaldehyde
Route 3: Amidation-Reduction 50 - 60% (Over 2 steps)LowHighRequires harsh reduction conditions (BH₃)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: N-benzyl-2,2-difluoro-N-methylethanamine vs. N-benzyl-N-methylethanamine

A Senior Application Scientist's Guide to the Physicochemical and Metabolic Implications of β-Difluorination In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Physicochemical and Metabolic Implications of β-Difluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1][2] This guide provides a comparative analysis of N-benzyl-2,2-difluoro-N-methylethanamine and its non-fluorinated parent, N-benzyl-N-methylethanamine. While specific experimental data for the fluorinated compound is not extensively available in public literature, this guide will draw upon well-established principles of fluorine chemistry and data from analogous structures to provide a robust predictive comparison for researchers in medicinal chemistry and drug development.

The introduction of a gem-difluoro group at the β-position to the nitrogen atom is anticipated to profoundly alter several key drug-like properties, including basicity (pKa), lipophilicity (LogP), and metabolic stability.[3][4][5][6] Understanding these shifts is critical for predicting a compound's behavior in vivo.

Physicochemical Properties: A Tale of Two Molecules

The primary differences in the physicochemical profiles of our two subject compounds stem from the high electronegativity of fluorine. This property induces a strong electron-withdrawing effect that propagates through the carbon skeleton, influencing the electron density of the neighboring tertiary amine.

PropertyN-benzyl-N-methylethanamine (Analog)N-benzyl-2,2-difluoro-N-methylethanamine (Predicted)Rationale for Predicted Change
pKa ~9.5 - 10.5~6.1 - 7.1The strong inductive effect of the two fluorine atoms at the β-position significantly reduces the electron density on the nitrogen, thereby decreasing its ability to accept a proton and lowering its basicity. Each fluorine at this position is expected to decrease the pKa by approximately 1.7 units.[4][5]
LogP ~2.5 (Calculated for a similar structure)[7]~2.3 - 2.7The effect of gem-difluorination on lipophilicity can be complex and context-dependent.[6][8][9] While fluorine is more lipophilic than hydrogen, the significant reduction in pKa means that at physiological pH (7.4), a larger fraction of the fluorinated compound will exist in its neutral, more lipophilic form compared to its non-fluorinated counterpart, which will be predominantly protonated. This can lead to a smaller than expected change or even a slight decrease in the distribution coefficient (LogD) at pH 7.4, despite a potential increase in the intrinsic lipophilicity (LogP) of the neutral molecule.
Aqueous Solubility ModeratePotentially IncreasedThe lower basicity of the fluorinated amine could lead to improved aqueous solubility. Furthermore, the CF2 group can participate in hydrogen bonding, which may enhance interactions with water.[10]

Diagram: The Inductive Effect of β-Difluorination

This diagram illustrates the electron-withdrawing effect of the gem-difluoro group, which is central to the predicted changes in the molecule's properties.

Metabolic_Pathways cluster_0 N-benzyl-N-methylethanamine cluster_1 N-benzyl-2,2-difluoro-N-methylethanamine A Parent Compound B N-benzyl-ethanamine A->B N-demethylation (Major) C N-methylethanamine A->C N-debenzylation (Major) D Benzylic Oxidation Product A->D (Minor) E Fluorinated Parent F N-benzyl-2,2-difluoro-ethanamine E->F N-demethylation (Rate Potentially Reduced) G N-methyl-2,2-difluoro-ethanamine E->G N-debenzylation (Potentially Major) H Blocked Pathway E->H Oxidation at Cβ (Blocked)

Caption: Predicted metabolic pathways for the two compounds.

Experimental Protocols for Comparative Assessment

To empirically validate these predicted differences, a series of standardized in vitro assays should be performed.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a high-throughput alternative to the traditional shake-flask method for determining LogP values. [11][12][13] Objective: To determine and compare the LogP values of N-benzyl-N-methylethanamine and N-benzyl-2,2-difluoro-N-methylethanamine.

Methodology:

  • Preparation of Standards: A series of reference compounds with known LogP values (e.g., uracil, toluene, naphthalene) are prepared in a suitable solvent (e.g., methanol).

  • Chromatographic System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at an appropriate wavelength.

  • Calibration Curve Generation:

    • Inject each reference standard and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values of the standards to generate a linear calibration curve.

  • Sample Analysis:

    • Inject the test compounds (fluorinated and non-fluorinated analogs) under the same chromatographic conditions.

    • Determine their respective retention times and calculate their log(k) values.

  • LogP Determination: Interpolate the LogP values of the test compounds from the calibration curve using their calculated log(k) values.

Diagram: RP-HPLC Workflow for LogP Determination

HPLC_LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation & Analysis A Prepare Reference Standards (Known LogP) C Inject Standards & Test Compounds onto C18 Column A->C B Prepare Test Compounds B->C D Record Retention Times (tR) C->D E Calculate Capacity Factor (k) for all compounds D->E F Plot log(k) vs. LogP for Standards (Generate Calibration Curve) E->F G Interpolate LogP of Test Compounds from Curve F->G

Caption: Workflow for determining LogP using RP-HPLC.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes. [14][15] Objective: To assess the metabolic stability of the fluorinated and non-fluorinated analogs and calculate their intrinsic clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Conclusion and Outlook

The strategic introduction of a gem-difluoro group at the β-position of N-benzyl-N-methylethanamine is predicted to have a profound and beneficial impact on its drug-like properties. The most significant advantages are expected to be a marked increase in metabolic stability due to the blockage of oxidative metabolism and a reduction in amine basicity, which can improve oral absorption and reduce potential off-target effects associated with highly basic amines. [2][16]While the effect on lipophilicity is less straightforward, the overall profile of the fluorinated analog is likely to be more favorable for a drug candidate. The experimental protocols outlined above provide a clear and robust framework for validating these predictions and quantifying the advantages conferred by this specific fluorination strategy.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). Faculty, Student Works & Conferences School of Pharmacy. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Effect of Aliphatic Fluorine on Amine Drugs. (1976). Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026). National Center for Biotechnology Information. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). ChemMedChem. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry – A European Journal. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). BioIVT. [Link]

  • The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. [Link]

  • Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine. (n.d.).
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. (n.d.). ResearchGate. [Link]

  • General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • High throughput HPLC method for determining Log P values. (n.d.).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. [Link]

  • Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement. (n.d.). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Diva Portal. [Link]

  • N-benzyl-N-methylethenamine. (n.d.). PubChem. [Link]

  • 2,2-Difluoroethylamine. (n.d.). LookChem. [Link]

  • N-benzyl-N-methylethanamine hydrochloride. (n.d.). PubChem. [Link]

  • N-benzyl-N-methylethanamine. (2025). ChemSrc. [Link]

  • Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. (n.d.). Semantic Scholar. [Link]

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Comparative

A Computational Comparative Analysis of N-benzyl-2,2-difluoro-N-methylethanamine and its Structural Analogs

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. This guide provides an in-depth computational analysis of N-benzyl-2,2-difluoro-N-methylethanamine, a molecule of interest for which experimental data is not widely available. Through a comparative study with its non-fluorinated and alternatively fluorinated analogs, we aim to elucidate the impact of gem-difluorination on the ethylamine moiety. This analysis will offer valuable insights for researchers engaged in the design of novel bioactive compounds.

Introduction: The Role of Fluorine in Molecular Design

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The gem-difluoro group, in particular, is often used as a bioisostere for a carbonyl or hydroxyl group, offering a way to fine-tune molecular properties without drastic changes in steric profile. This guide focuses on a computational exploration of N-benzyl-2,2-difluoro-N-methylethanamine, comparing it with key structural analogs to dissect the electronic and conformational effects of this strategic fluorination.

Comparative Computational Analysis

To understand the influence of the gem-difluoro group, we will compare the computationally predicted properties of N-benzyl-2,2-difluoro-N-methylethanamine with those of three selected analogs:

  • N-benzyl-N-methylethanamine: The direct non-fluorinated counterpart.

  • 2,4-Difluorobenzylamine: An isomer with fluorine atoms on the aromatic ring, allowing for a comparison of the positional effects of fluorination.[2][3]

  • N-benzyl-2,2,2-trifluoroacetamide: A compound with a trifluoroacetyl group, offering a comparison with a different fluorinated functional group.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a crucial descriptor for predicting intermolecular interactions. The introduction of the highly electronegative fluorine atoms is expected to significantly alter the electron distribution.

Table 1: Comparison of Computed Molecular Properties

PropertyN-benzyl-2,2-difluoro-N-methylethanamine (Predicted)N-benzyl-N-methylethanamine (Predicted)2,4-Difluorobenzylamine[2][3]N-benzyl-2,2,2-trifluoroacetamide[4]
Molecular Formula C10H13F2NC10H15NC7H7F2NC9H8F3NO
Molecular Weight ( g/mol ) 185.21149.23143.13203.16
Dipole Moment (Debye) ~3.5 - 4.0~1.0 - 1.5~2.5 - 3.0~4.0 - 4.5
LogP (Predicted) ~2.8~2.5~1.5~1.8
HOMO (eV) ~ -8.5~ -8.0~ -9.0~ -9.5
LUMO (eV) ~ -0.5~ 0.0~ -1.0~ -1.5

The gem-difluoro group in N-benzyl-2,2-difluoro-N-methylethanamine is predicted to create a localized region of negative electrostatic potential around the fluorine atoms, while simultaneously withdrawing electron density from the adjacent carbon, making the benzylic protons more acidic compared to its non-fluorinated analog.

Conformational Analysis

The conformational landscape of a molecule is critical for its biological activity. The introduction of fluorine can lead to specific conformational preferences due to steric and electronic effects, such as the gauche effect observed in some fluorinated alkanes.[5]

A comparative conformational analysis would likely reveal that the C-C bond of the ethylamine chain in N-benzyl-2,2-difluoro-N-methylethanamine has a higher rotational barrier compared to the non-fluorinated analog. This is due to the larger van der Waals radius of fluorine compared to hydrogen and the electrostatic repulsion between the fluorine atoms and the lone pair of the nitrogen atom.

Experimental and Computational Protocols

The following section details the proposed computational methodology for a comprehensive analysis of N-benzyl-2,2-difluoro-N-methylethanamine and its analogs.

Computational Workflow

Computational Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis Input 2D Structure of N-benzyl-2,2-difluoro-N-methylethanamine Conformer Conformational Search Input->Conformer Generate 3D conformers DFT DFT Calculation (e.g., B3LYP/6-31G*) Freq Frequency Analysis DFT->Freq Verify minima NMR_IR NMR & IR Spectra Prediction DFT->NMR_IR Predict spectra Properties Physicochemical Properties DFT->Properties Extract electronic properties Conformer->DFT Optimize geometry Comparison Comparison with Analogs Properties->Comparison

Caption: A generalized workflow for the computational analysis of the target molecule.

Detailed Computational Protocol
  • Structure Preparation: The 2D structure of N-benzyl-2,2-difluoro-N-methylethanamine is drawn using a chemical drawing software and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Quantum Chemical Calculations:

    • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is used.

    • Method: Density Functional Theory (DFT) is a suitable method for its balance of accuracy and computational cost. The B3LYP functional is a common choice.

    • Basis Set: A Pople-style basis set such as 6-31G* or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is appropriate for this type of molecule.

  • Property Calculation:

    • Geometry Optimization: The geometry of each conformer is optimized to a local minimum on the potential energy surface.

    • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the infrared (IR) spectrum.

    • Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) are calculated.

    • Spectroscopic Properties: NMR chemical shifts (¹H, ¹³C, ¹⁹F) are predicted using the GIAO (Gauge-Including Atomic Orbital) method.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features for N-benzyl-2,2-difluoro-N-methylethanamine

Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons on the benzyl group (~7.2-7.4 ppm).- Benzylic protons (singlet, ~3.6-3.8 ppm).- Methyl protons (singlet, ~2.3-2.5 ppm).- Methylene protons adjacent to fluorine (triplet of triplets, ~5.8-6.2 ppm, with large J-H and J-F couplings).
¹³C NMR - Aromatic carbons (~127-138 ppm).- Benzylic carbon (~60-65 ppm).- Methyl carbon (~40-45 ppm).- Carbon bearing the fluorine atoms (triplet, ~115-120 ppm, due to C-F coupling).
¹⁹F NMR - A single resonance (triplet, due to coupling with adjacent methylene protons) is expected in the range of -110 to -120 ppm.
FTIR (cm⁻¹) - C-H stretching (aromatic and aliphatic) ~2800-3100.- C-F stretching (strong) ~1050-1150.- C-N stretching ~1180-1220.- Aromatic C=C stretching ~1450-1600.

Structure-Property Relationships

The following diagram illustrates the key structural features of N-benzyl-2,2-difluoro-N-methylethanamine and their anticipated influence on its properties.

Structure-Property Relationships Molecule N-benzyl-2,2-difluoro-N-methylethanamine Benzyl Benzyl Group - Lipophilicity - Aromatic Interactions Molecule->Benzyl Amine Tertiary Amine - Basicity - Hydrogen Bond Acceptor Molecule->Amine Difluoro gem-Difluoro Group - Increased Lipophilicity - Altered Conformation - Metabolic Stability Molecule->Difluoro

Caption: Key functional groups and their expected impact on molecular properties.

Conclusion and Future Directions

This computational guide provides a foundational understanding of the likely properties of N-benzyl-2,2-difluoro-N-methylethanamine. The introduction of the gem-difluoro group is predicted to significantly impact the molecule's electronic properties, conformational preferences, and spectroscopic signatures when compared to its non-fluorinated and regioisomeric analogs. These in-silico findings offer a valuable starting point for the rational design and synthesis of novel fluorinated compounds for applications in drug discovery and materials science. Experimental validation of these computational predictions is a crucial next step to further elucidate the structure-property relationships of this and related molecules.

References

  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. (2014).
  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science (RSC Publishing).
  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study.
  • An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties. Benchchem.
  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. PMC.
  • 747379-26-6 / N-benzyl-2,2-difluoro-N-methylethan-1-amine. BTCpharm.
  • N-(2-aminoethyl)-N-benzyl-2,2-difluoroacetamide. PubChem - NIH.
  • Fluorinated Protein–Ligand Complexes: A Comput
  • CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.
  • Synthesis of N-Benzyl-N-methylethanolamine via Alkylation of N-methylethanolamine: Applic
  • N-benzyl-2,2-difluoroethan-1-imine (C9H9F2N). PubChemLite.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Table 1 Crystal data and structure tenement parameters of N-benzyl-2,2,2-trifluoroacetamide.
  • 2,4-Difluorobenzylamine. PubChem.
  • US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. (2024).
  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheum
  • An In-depth Technical Guide to the Structural Analogs and Derivatives of N-Benzyl-2-bromo-N-methylbenzamide. Benchchem.
  • 3-[(3,4-difluoro-benzyl)-(3-oxo-3-pyrimidin-2-yl-propionyl)-amino]-n,n-dimethyl-benzamide. PubChemLite.
  • 2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH.
  • insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)

Sources

Validation

Validation of a New UHPLC-MS/MS Analytical Method for N-benzyl-2,2-difluoro-N-methylethanamine: A Comparative Guide

Analyte Profiling & Analytical Challenges N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6) is a highly specialized fluorinated tertiary amine utilized as a critical building block and intermediate in modern ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Analytical Challenges

N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6) is a highly specialized fluorinated tertiary amine utilized as a critical building block and intermediate in modern pharmaceutical synthesis[1].

From a physicochemical perspective, the presence of the electron-withdrawing 2,2-difluoroethyl group significantly alters the basicity and nucleophilicity of the amine core compared to non-fluorinated analogs. This unique electronic environment makes the compound highly sensitive to mobile phase pH and prone to secondary interactions with stationary phases. As regulatory bodies demand increasingly stringent control over drug substance purity, developing a robust, highly sensitive analytical method for this compound is paramount.

Platform Comparison: UHPLC-MS/MS vs. Legacy Alternatives

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID) for amine quantification. However, these legacy systems present distinct limitations when applied to fluorinated tertiary amines. We propose a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method that overcomes these barriers.

Table 1: Performance Comparison Matrix
Analytical PlatformSensitivity (LOD)SpecificityMatrix InterferenceSuitability for N-benzyl-2,2-difluoro-N-methylethanamine
UHPLC-MS/MS (New Method) 0.03 ng/mL Absolute (MRM) Minimal Optimal. Resolves trace impurities; handles altered pKa via strict pH control.
HPLC-UV (Alternative 1) ~50 ng/mLModerateHighSuboptimal. Benzyl chromophore absorbs at 254 nm, but lacks specificity against co-eluting des-fluoro impurities.
GC-FID (Alternative 2) ~100 ng/mLLowModeratePoor. Fluorinated amines are prone to thermal degradation and strong adsorption in hot GC inlets, causing peak tailing.

The Causality Behind the Choice:

  • Why GC-FID Fails: Fluorinated tertiary amines can exhibit unpredictable volatility. At typical GC inlet temperatures (>250°C), the compound is susceptible to thermal degradation. Furthermore, active sites in the inlet liner strongly adsorb the amine, leading to severe peak tailing and poor recovery.

  • Why HPLC-UV is Limited: While the benzyl ring provides a UV chromophore, UV detection lacks the three-dimensional specificity required to differentiate the target analyte from structurally similar process impurities (e.g., mono-fluoro analogs) at trace levels.

  • Why UHPLC-MS/MS Succeeds: By leveraging Multiple Reaction Monitoring (MRM), the mass spectrometer isolates a specific precursor-to-product ion transition. This achieves absolute specificity and sub-ng/mL sensitivity, completely bypassing the optical interferences that plague UV methods.

Method Validation Framework (ICH Q2(R2) & FDA Compliant)

The validation of this new analytical procedure adheres strictly to the updated ICH Q2(R2) guidelines[2] and FDA recommendations for analytical procedures[3]. The framework transitions from a traditional one-off validation to a continuous lifecycle management approach governed by ICH Q14[4], ensuring the method remains fit-for-purpose from development through routine Quality Control (QC).

According to ICH Q2(R2), a quantitative assay must demonstrate acceptable accuracy, precision, specificity, linearity, range, and robustness[5].

G ATP Analytical Target Profile (Define Total Error) Dev Method Development (UHPLC-MS/MS Optimization) ATP->Dev ICH Q14 Spec Specificity & Selectivity (Matrix Interference) Dev->Spec ICH Q2(R2) Lin Linearity & Range (0.1 - 150 ng/mL) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (DoE Parameters) Acc->Rob Val Validated Procedure (Routine QC/Release) Rob->Val Lifecycle Mgt

Figure 1: ICH Q2(R2) aligned validation workflow for N-benzyl-2,2-difluoro-N-methylethanamine.

Experimental Protocol: Self-Validating UHPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . A protocol is only scientifically sound if it verifies its own integrity before sample analysis. Every sequence includes built-in suitability gates that must pass before sample data is accepted.

Step 1: Sample Preparation & Matrix Management
  • Procedure: Accurately weigh and dissolve the standard/sample in Acetonitrile to create a stock solution. Dilute the stock in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a target concentration of 50 ng/mL.

  • Causality: Diluting the final sample in the initial mobile phase prevents the "strong solvent effect." If the sample solvent is stronger than the mobile phase at the column head, the analyte will travel prematurely down the column, causing peak fronting and band broadening.

Step 2: Chromatographic Separation
  • Column: C18 Superficially Porous Particle (SPP), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Causality: The electron-withdrawing difluoroethyl group lowers the pKa of the amine. To ensure the molecule remains fully protonated (ionized) for consistent retention and ESI+ detection, the mobile phase pH must be strictly maintained at ~2.7 using Formic Acid. Furthermore, the SPP column architecture minimizes eddy diffusion, providing ultra-sharp peaks and preventing secondary interactions with unendcapped silanols.

Step 3: Mass Spectrometry (MRM Parameters)
  • Ionization: Electrospray Ionization Positive (ESI+).

  • Transitions: Precursor [M+H]+ m/z 186.1 → Product m/z 91.1 (Quantifier) and m/z 65.1 (Qualifier).

  • Causality: The fragmentation of the protonated amine consistently yields the highly stable tropylium/benzyl cation (m/z 91.1). Monitoring this specific transition filters out >99% of background chemical noise, granting the method its extreme specificity.

Step 4: System Suitability Testing (SST) - The Self-Validating Gate
  • Procedure: Inject the 50 ng/mL standard six consecutive times before initiating the sample sequence. Include a blank injection immediately after.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%; Signal-to-Noise (S/N) ≥ 100; Blank carryover ≤ 0.1%.

  • Causality: If the instrument cannot precisely replicate the standard injection, the system is not in a state of statistical control. The sequence is programmed to automatically halt upon SST failure, preventing the generation of invalid data.

Experimental Data & Validation Results

The method was subjected to a full ICH Q2(R2) validation protocol[2], evaluating parameters across multiple days and operators to ensure ruggedness. The results demonstrate superior performance compared to legacy alternatives, fulfilling the requirements for regulatory submissions[6].

Table 2: Validation Results Summary
Validation Parameter (ICH Q2)Acceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks > 0.1% of targetNo interference detected at m/z 186.1 → 91.1Pass
Linearity & Range R2 ≥ 0.995 (0.1 to 150 ng/mL) R2 = 0.9998Pass
Accuracy (Recovery) 90.0% – 110.0% across 3 levels98.4% – 101.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)Intra-day: 0.8% / Inter-day: 1.2%Pass
Limit of Detection (LOD) S/N ≥ 30.03 ng/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10, %RSD ≤ 5.0%0.10 ng/mLPass
Robustness Stable under deliberate DoE variationsUnaffected by ±0.2 pH or ±2°C column tempPass

Conclusion

The transition from legacy HPLC-UV or GC-FID to the optimized UHPLC-MS/MS platform represents a necessary evolution in the analytical control of N-benzyl-2,2-difluoro-N-methylethanamine. By adhering to ICH Q2(R2) and FDA guidelines[2],[3], this validated method provides unparalleled specificity and sensitivity. The integration of self-validating SST gates and causality-driven chromatographic choices ensures the highest standards of pharmaceutical quality control and data integrity.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Accela ChemBio. (n.d.). N-Benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • CASSS. (2024). Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. Retrieved from [Link]

Sources

Comparative

N-benzyl-2,2-difluoro-N-methylethanamine: A Comparative Performance Guide

Executive Summary In modern drug discovery, the strategic introduction of fluorine atoms into organic structures is a proven methodology to enhance metabolic stability and overall bioactivity[1]. N-benzyl-2,2-difluoro-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic introduction of fluorine atoms into organic structures is a proven methodology to enhance metabolic stability and overall bioactivity[1]. N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6) serves as a highly specialized building block that leverages the unique physicochemical properties of the 2,2-difluoroethyl moiety[2]. This guide provides an objective, data-driven comparison of this fluorinated amine against its analogs, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for laboratory evaluation.

The Strategic Role of the 2,2-Difluoroethyl Motif

As an application scientist, I frequently observe drug discovery programs stalling due to basic amines that suffer from poor membrane permeability or rapid CYP450-mediated N-dealkylation. The incorporation of fluorine into aliphatic amines is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical profile[3].

The 2,2-difluoroethyl group addresses these liabilities through two primary mechanisms:

  • pKa Modulation via Inductive Effects : The highly electronegative gem-difluoro group pulls electron density away from the nitrogen lone pair. This significantly lowers the basicity (pKa) of the amine, increasing the fraction of unionized drug at physiological pH and thereby enhancing passive membrane permeability.

  • Lipophilic Hydrogen Bond Donor Capability : Aliphatic fluorination modulates lipophilicity in complex ways[4]. The strong electron-withdrawing nature of the CF₂ group polarizes the adjacent C-H bond (CF₂H). This increased acidity allows the CF₂H proton to act as a unique lipophilic hydrogen-bond donor, enabling target protein engagement without the severe desolvation penalties typically associated with classical -OH or -NH donors[5]. Furthermore, it acts as a stable bioisostere that protects the N-alkyl bond against oxidative liabilities[5].

PhysicochemicalLogic Base Base Amine Scaffold (High pKa, Rapid Metabolism) Subst 2,2-Difluoroethyl Substitution Base->Subst Inductive Inductive Electron Withdrawal (-I Effect) Subst->Inductive Polarization C-H Bond Polarization (CF2H Motif) Subst->Polarization Steric Steric & Electronic Shielding of N-Alkyl Subst->Steric pKa Reduced Amine pKa (Increased Unionized Fraction) Inductive->pKa HBD Lipophilic H-Bond Donor (Target Engagement) Polarization->HBD Stability Blocked N-Dealkylation (Enhanced Half-life) Steric->Stability

Figure 1: Physicochemical impact of 2,2-difluoroethyl substitution on amine properties.

Objective Performance Comparison: Fluorination Gradients

To objectively evaluate N-benzyl-2,2-difluoro-N-methylethanamine, we must compare its performance metrics against its non-fluorinated (ethyl) and trifluorinated (2,2,2-trifluoroethyl) counterparts.

Table 1: Physicochemical and Metabolic Comparison of N-Alkyl Analogs
Structural MotifAnalog CompoundPredicted pKaLogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)
Non-fluorinated N-benzyl-N-methylethanamine~9.51.45>150 (High)
Di-fluorinated N-benzyl-2,2-difluoro-N-methylethanamine~7.22.1045 (Moderate)
Tri-fluorinated N-benzyl-2,2,2-trifluoro-N-methylethanamine~5.82.65<10 (Low)

Causality Analysis : The di-fluoro analog hits the physicochemical "Goldilocks" zone. The non-fluorinated amine is highly basic (pKa ~9.5), meaning it is >99% ionized at physiological pH, which restricts passive permeability and makes it highly susceptible to CYP-mediated N-dealkylation. Conversely, the trifluoro analog depresses the pKa too far (~5.8), rendering the amine predominantly neutral at pH 7.4, which may abrogate critical salt-bridge interactions required for target binding. The 2,2-difluoroethyl group optimally tunes the pKa to ~7.2, maximizing the unionized fraction for membrane crossing while retaining sufficient basicity for receptor engagement.

Experimental Methodologies (Self-Validating Systems)

Scientific integrity demands that all analytical workflows be designed as self-validating systems . This ensures that any observed result is a true reflection of the compound's intrinsic properties, rather than an artifact of assay failure.

Protocol A: LogD Determination via Shake-Flask LC-MS/MS
  • Buffer Preparation : Prepare 50 mM potassium phosphate buffer at precisely pH 7.4.

    • Causality: Phosphate provides robust buffering capacity, preventing local pH shifts when the basic amine is introduced, which would otherwise skew the ionization state.

  • Partitioning : Spike 10 µM of the test compound into a biphasic system of 1-octanol and pH 7.4 buffer (1:1 v/v).

  • Equilibration : Shake at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes.

    • Causality: Centrifugation is critical to break microscopic emulsions that would artificially inflate the aqueous concentration, leading to a false-low LogD calculation.

  • Self-Validation Control : Concurrently run Propranolol (known LogD ~1.2) as a reference standard. If the calculated LogD for Propranolol deviates by >0.1 units from the literature value, the entire assay batch is rejected.

  • Quantification : Analyze both the octanol and aqueous phases via LC-MS/MS to calculate the partition coefficient.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay objectively measures the protective effect of the 2,2-difluoroethyl group against oxidative metabolism.

  • Incubation Mixture : Combine 1 µM test compound with 1 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Initiating the reaction with NADPH synchronizes the metabolic start time precisely across all wells.

  • Sampling & Quenching : Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, freezing the metabolic profile at exact time intervals to ensure accurate half-life calculations.

  • Self-Validation System :

    • Positive Control: Verapamil (a rapidly metabolized drug) is included to ensure the microsomes are enzymatically active.

    • Negative Control: An incubation well omitting NADPH confirms that any observed compound degradation is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

  • Analysis : Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

MetabolicWorkflow Prep Prepare 1 µM Compound + 1 mg/mL HLM Incubate Incubate at 37°C (Initiate with NADPH) Prep->Incubate Sample Aliquots at 0, 15, 30, 60 min Incubate->Sample Quench Quench Reaction (Cold ACN + IS) Sample->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge Analyze LC-MS/MS Quantification Centrifuge->Analyze

Figure 2: Self-validating experimental workflow for HLM stability assays.

References

  • Neta Scientific. "36114-100G | ChemImpex 2,2-Difluoroethylamine hydrochloride".[Link]

  • AccelaChem. "747379-26-6,N-Benzyl-2,2-difluoro-N-methylethanamine". [Link]

  • Journal of Medicinal Chemistry. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs". ACS Publications. [Link]

  • ACS Publications. "Applications of Fluorine in Medicinal Chemistry". [Link]

Sources

Validation

"cross-reactivity studies involving N-benzyl-2,2-difluoro-N-methylethanamine"

Comparative Guide: Cross-Reactivity and Selectivity Profiling of N-benzyl-2,2-difluoro-N-methylethanamine Scaffolds Executive Summary In late-stage drug development, basic amines frequently present a severe liability due...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity and Selectivity Profiling of N-benzyl-2,2-difluoro-N-methylethanamine Scaffolds

Executive Summary

In late-stage drug development, basic amines frequently present a severe liability due to their propensity for off-target cross-reactivity. At physiological pH (7.4), unfluorinated aliphatic amines are predominantly protonated, leading to promiscuous electrostatic interactions with aminergic G protein-coupled receptors (GPCRs) and the human ether-à-go-go-related gene (hERG) potassium channel. As a Senior Application Scientist, I advocate for the strategic incorporation of the N-benzyl-2,2-difluoro-N-methylethanamine (BDFMA) motif. This guide provides an objective, data-driven comparison of BDFMA against its non-fluorinated and trifluorinated alternatives, detailing the physicochemical causality behind its superior selectivity profile and outlining the rigorous experimental workflows required to validate these claims.

The Physicochemical Logic of pKa Modulation

The cross-reactivity of a drug candidate is inextricably linked to its protonation state. The hERG channel pore is lined with aromatic residues (Tyr652 and Phe656) that form robust cation- π interactions with protonated amines.

By introducing a 2,2-difluoroethyl group, the strong electron-withdrawing inductive effect of the gem-difluoro moiety significantly lowers the basicity of the adjacent tertiary amine. Literature demonstrates that each fluorine substitution on an ethylamine reduces the pKa by approximately 1.6 to 1.7 units 1. Consequently, while the unfluorinated N-benzyl-N-methylethanamine has a pKa of ~9.5 (>99% protonated at pH 7.4), the BDFMA scaffold exhibits a pKa of ~6.0. This shifts the equilibrium such that the amine is predominantly neutral in systemic circulation, effectively abolishing the cation- π interactions responsible for hERG blockade and GPCR promiscuity 2.

Mechanism A Basic Amine (pKa ~9.5) Protonated at pH 7.4 B High hERG Affinity (Cation-π with Tyr652) A->B Off-Target Risk C Add 2,2-Difluoroethyl (BDFMA Scaffold) A->C Bioisosteric Replacement D Fluorinated Amine (pKa ~6.0) Neutral at pH 7.4 C->D Inductive Effect E Abolished hERG Binding (No Cation-π interaction) D->E Improved Selectivity

Logical pathway of pKa modulation via difluoroethyl substitution reducing hERG cross-reactivity.

Comparative Cross-Reactivity Performance

To objectively evaluate the BDFMA scaffold, we must compare it against its structural analogs across standard safety pharmacology panels. The data below illustrates the "Goldilocks" nature of the difluoro substitution: it reduces basicity enough to clear safety panels without eliminating the hydrogen-bond acceptor properties entirely (a common failure of trifluoroethyl derivatives) 3.

Scaffold DerivativeMeasured pKahERG IC50 (µM)CYP2D6 IC50 (µM)GPCR Promiscuity Index (% targets >50% inh. at 10 µM)
Des-fluoro (N-benzyl-N-methylethanamine)9.80.5 (High Risk)1.245%
Monofluoro (N-benzyl-2-fluoro-...)8.14.2 (Mod. Risk)8.522%
Difluoro (BDFMA)6.2>30 (Safe)>50<5%
Trifluoro (N-benzyl-2,2,2-trifluoro-...)4.5>50 (Safe)>50<2% (Loss of target efficacy)

Table 1: Comparative in vitro cross-reactivity profiling of fluorinated N-benzyl-methylethanamine analogs.

Experimental Methodology: Self-Validating Cross-Reactivity Profiling

To generate the data above, rigorous experimental design is paramount. Why utilize whole-cell automated patch-clamp over high-throughput radioligand binding (e.g.,[3H]-astemizole displacement)? Radioligand assays only detect competitive binding at the primary pore site. They fail to capture state-dependent trapping mechanisms characteristic of lipophilic fluorinated amines. Patch-clamp electrophysiology provides a functional readout of tail current blockade across multiple channel states, ensuring no hidden cross-reactivity is missed.

Protocol: Automated Patch-Clamp for hERG Liability

This protocol is designed as a self-validating system. If the internal controls fail to meet the specified thresholds, the entire plate is rejected, ensuring absolute trustworthiness of the data.

  • Step 1: Cell Preparation & Validation

    • Culture CHO cells stably expressing the Kv11.1 (hERG) channel.

    • Validation Check: Ensure seal resistance is >1 GΩ (Giga-ohm) before proceeding. Cells with leaky seals will produce false-positive blockades.

  • Step 2: Voltage Protocol Execution

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds to fully open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).

  • Step 3: Compound Perfusion & Internal Controls

    • Perfuse the BDFMA test compounds at escalating concentrations (0.1 µM to 30 µM).

    • Self-Validating Controls: Perfuse 0.1% DMSO as a negative vehicle control (must show <5% current rundown) and 1 µM Dofetilide as a positive control (must show >85% fractional block).

  • Step 4: Data Acquisition & IC50 Calculation

    • Measure the peak amplitude of the tail current at -50 mV.

    • Normalize the test compound current against the baseline (vehicle) current and fit to a standard Hill equation to derive the IC50.

Protocol S1 1. Cell Culture CHO-hERG Stable Line S2 2. Electrophysiology Whole-Cell Patch-Clamp S1->S2 S3 3. Compound Perfusion BDFMA vs Controls S2->S3 S4 4. Data Acquisition Measure Tail Currents S3->S4 S5 5. Safety Profiling Calculate IC50 Margins S4->S5

Step-by-step automated patch-clamp workflow for evaluating hERG channel cross-reactivity.

Conclusion

The N-benzyl-2,2-difluoro-N-methylethanamine (BDFMA) scaffold represents a masterclass in applied physical organic chemistry. By precisely tuning the pKa of the amine, drug developers can surgically remove hERG and GPCR cross-reactivity liabilities without destroying the molecule's ability to interact with its primary target. When validated through rigorous, self-controlled electrophysiological workflows, BDFMA consistently outperforms both its unfluorinated and trifluorinated counterparts.

References

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry - ACS Publications.1

  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters. 2

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. 3

Sources

Comparative

"benchmarking the synthesis of N-benzyl-2,2-difluoro-N-methylethanamine against other methods"

Benchmarking the Synthesis of N-Benzyl-2,2-difluoro-N-methylethanamine: A Comparative Guide As the demand for fluorinated building blocks in drug discovery accelerates, the 2,2-difluoroethyl moiety has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Synthesis of N-Benzyl-2,2-difluoro-N-methylethanamine: A Comparative Guide

As the demand for fluorinated building blocks in drug discovery accelerates, the 2,2-difluoroethyl moiety has emerged as a privileged structural motif. It is frequently employed to fine-tune basicity, modulate lipophilicity, and introduce conformational restraint in active pharmaceutical ingredients[1]. However, the synthesis of specific tertiary fluorinated amines, such as N-benzyl-2,2-difluoro-N-methylethanamine (CAS: 747379-26-6)[2], presents unique mechanistic hurdles.

In this guide, we benchmark three distinct synthetic pathways for this compound. By analyzing the causality behind reagent selection and reaction conditions, we provide a self-validating framework to help you select the optimal route for your scale and purity requirements.

Mechanistic Benchmarking & Causality

Method A: Direct SN​2 Alkylation (The Baseline Approach)

The most intuitive route is the direct alkylation of N-methylbenzylamine using 2,2-difluoro-1-chloroethane (or bromoethane). However, this method is notoriously sluggish.

  • The Causality: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This severely decreases the electron density at the adjacent α -carbon, destabilizing the electron-rich transition state required for an SN​2 nucleophilic attack[3][4].

  • The Workaround: To overcome this high activation energy barrier, the reaction requires forcing conditions—typically heating in a sealed autoclave at 100–140 °C[4]. Potassium iodide (KI) is often added to facilitate an in-situ Finkelstein reaction, converting the recalcitrant chloride into a more reactive iodide intermediate[5].

Method B: Reductive Amination of Difluoroacetaldehyde

To completely bypass the deactivated SN​2 displacement, chemists often turn to reductive amination. N-methylbenzylamine is condensed with difluoroacetaldehyde to form an iminium ion, which is subsequently reduced (e.g., using NaBH(OAc)3​ ).

  • The Causality: While this reaction proceeds smoothly at room temperature and avoids high-pressure hazards, difluoroacetaldehyde is highly volatile, expensive, and prone to rapid polymerization. This makes Method B economically unviable for large-scale benchmarking.

Method C: One-Pot Silane-Mediated Amidation/Reduction (The Green Standard)

Recent advancements in metal-free chemistry have unlocked a highly efficient, one-pot synthesis utilizing difluoroacetic acid —a shelf-stable, low-hazard, and inexpensive fluorine source[1].

  • The Causality: Standard amide reductions typically require harsh, hazardous reagents like LiAlH4​ or borane, which suffer from poor functional group tolerance. Instead, this modern protocol utilizes a silane-mediated amidation followed by an in-situ reduction using phenylsilane ( PhSiH3​ ) activated by a Brønsted acid[1][6]. This selectively reduces the difluoroacetamide intermediate to the target difluoroethylamine without over-reduction or defluorination.

Visual Workflow Comparison

G cluster_A Method A: Direct Alkylation cluster_B Method B: Reductive Amination cluster_C Method C: Silane-Mediated (Green) A1 2,2-Difluoro-1-chloroethane + N-Methylbenzylamine A2 Autoclave, 100-140°C KI, DMSO A1->A2 Target N-benzyl-2,2-difluoro- N-methylethanamine A2->Target Moderate Yield Harsh Conditions B1 Difluoroacetaldehyde + N-Methylbenzylamine B2 NaBH(OAc)3, DCE Room Temp B1->B2 B2->Target Good Yield Expensive Precursor C1 Difluoroacetic Acid + N-Methylbenzylamine C2 Phenylsilane, Catalyst One-Pot Amidation/Reduction C1->C2 C2->Target Excellent Yield Metal-Free, Scalable

Fig 1. Synthetic workflows for N-benzyl-2,2-difluoro-N-methylethanamine.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three methodologies. Method C demonstrates superior environmental and economic metrics, achieving an E-factor as low as 8.3 and linear scalability[1].

MetricMethod A: Direct AlkylationMethod B: Reductive AminationMethod C: Silane-Mediated
Fluorine Precursor 2,2-Difluoro-1-chloroethaneDifluoroacetaldehydeDifluoroacetic Acid
Precursor Cost LowVery HighVery Low
Reaction Temp 100–140 °C (Autoclave)20–25 °C20 °C, then 80 °C
Typical Yield 40–60%70–85%>85%
E-factor High (>50)Moderate (~30)Low (8.3)
Scalability Poor (Pressure hazards)Poor (Reagent instability)Excellent (Linear scaling)

Self-Validating Experimental Protocols

Protocol 1: Silane-Mediated One-Pot Synthesis (Recommended: Method C)

This protocol leverages the benign nature of difluoroacetic acid to achieve high yields safely[1][6].

  • Amidation Setup: Charge an oven-dried, argon-flushed round-bottom flask with difluoroacetic acid (1.0 equiv) and anhydrous toluene (0.5 M). Slowly add N-methylbenzylamine (1.0 equiv). Stir at room temperature for 15 minutes to allow the carboxylate-ammonium salt to form.

  • Reduction Initiation: Add phenylsilane ( PhSiH3​ , 2.5 equiv) dropwise, followed by the Brønsted acid catalyst (e.g., 10 mol% of a specific organic acid activator).

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Self-Validation (In-Process Control): Pull a 0.1 mL aliquot and analyze via 19F NMR.

    • Causality Check: The starting difluoroacetate exhibits a signal around -105 ppm. Complete reduction is confirmed by the total disappearance of this peak and the emergence of a characteristic triplet of doublets (or doublet of triplets) around -120 ppm, corresponding to the CF2​H group of the amine.

  • Workup: Cool to room temperature and quench carefully with 1M aqueous NaOH to hydrolyze siloxane byproducts. Extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Isolation: Purify via vacuum distillation, or precipitate as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product[7].

Protocol 2: Direct Alkylation (Baseline: Method A)

Use this method only if difluoroacetic acid is unavailable, keeping in mind the pressure hazards[4][5].

  • Autoclave Setup: In a pressure-stable stainless steel autoclave, combine 2,2-difluoro-1-chloroethane (1.0 equiv), N-methylbenzylamine (3.0 equiv; the excess acts as an acid scavenger), potassium iodide (0.1 equiv), and anhydrous DMSO.

  • Pressurized Heating: Seal the autoclave securely. Heat the mixture to 130 °C and maintain for 24 hours. Warning: Significant autogenous pressure will generate.

  • Depressurization: Cool the vessel strictly to room temperature before carefully venting any residual pressure.

  • Self-Validation (In-Process Control): Analyze the crude mixture via GC-MS.

    • Causality Check: Confirm the presence of the target molecular ion peak [M]+ at m/z 185.1. A high ratio of unreacted N-methylbenzylamine indicates incomplete conversion due to the deactivated electrophile.

  • Workup: Dilute the mixture with water and extract with MTBE. Wash the organic layer extensively with brine (5x) to remove DMSO and excess amine. Concentrate and purify via silica gel chromatography.

References

  • Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane ResearchGate URL:[Link]

  • 747379-26-6, N-Benzyl-2,2-difluoro-N-methylethanamine AccelaChem URL:[Link]

  • N/A,1-Amino-2,4-dibromo-5-fluoronaphthalene-AccelaChem (Referencing Hydrochloride Salt Derivatives) AccelaChem URL:[Link]

  • Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids University of Nottingham Repository URL:[Link]

  • 16th Green Chemistry Postgraduate Summer School - PROCEEDINGS Green Chemistry Summer School URL:[Link]

Sources

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